molecular formula C6H14N2 B2981430 1-(aminomethyl)-N-methylcyclobutan-1-amine CAS No. 1478477-10-9

1-(aminomethyl)-N-methylcyclobutan-1-amine

Cat. No.: B2981430
CAS No.: 1478477-10-9
M. Wt: 114.192
InChI Key: QQNQTARUSRGFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclobutane (B1203170) Amine Scaffolds in Organic Synthesis

The utility of cyclobutane amine scaffolds in organic synthesis is multifaceted, primarily stemming from the distinct conformational and stereochemical attributes of the cyclobutane ring. Unlike conformationally flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation. pharmablock.comnih.gov This inherent rigidity is highly advantageous in drug design, as it can reduce the entropic penalty associated with a ligand binding to its biological target. nih.gov By locking a molecule into a more defined three-dimensional shape, researchers can enhance its potency and selectivity for a specific receptor or enzyme. pharmablock.com

The synthesis of polysubstituted cyclobutanes, including those with amine functionalities, has been an area of active research. researchgate.netnih.gov Modern synthetic methods, such as photochemical [2+2] cycloadditions and strain-release-driven reactions of bicyclo[1.1.0]butanes, have made these complex scaffolds more accessible for research and development. researchgate.netresearchgate.net

Advantage of Cyclobutane ScaffoldsDescriptionReference
Conformational RigidityThe puckered structure of the cyclobutane ring limits the number of possible conformations, which can lead to a more favorable binding entropy upon interaction with a biological target. nih.govpharmablock.com
Improved Pharmacokinetic ProfileIncorporation of a cyclobutane moiety can enhance metabolic stability and other pharmacokinetic properties of a drug candidate. nih.govpharmablock.com
Bioisosteric ReplacementCyclobutane rings can serve as effective bioisosteres for other functional groups, such as gem-dimethyl or phenyl groups, leading to improved drug-like properties. nih.govnih.gov
Three-DimensionalityThe non-planar nature of the cyclobutane ring provides a three-dimensional scaffold that can be exploited for more specific interactions with biological targets. nih.gov

Overview of 1-(aminomethyl)-N-methylcyclobutan-1-amine as a Research Target

While the broader class of cyclobutane-containing amines has seen extensive investigation, the specific compound this compound is an emerging molecule of interest. Its structure is characterized by a cyclobutane ring geminally substituted with an aminomethyl group (-CH₂NH₂) and an N-methylamino group (-NHCH₃). This particular arrangement of functional groups on a rigid scaffold makes it a compelling target for further research.

The presence of two primary and secondary amine functionalities offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. The conformational constraint imposed by the cyclobutane ring, combined with the hydrogen bonding capabilities of the amine groups, suggests its potential as a core scaffold in the design of new pharmacologically active agents. Although specific research on this compound is not yet widely published, its structural motifs are found in more complex molecules that are being investigated in various therapeutic areas.

The study of this and similar geminally disubstituted cyclobutanes can provide valuable insights into structure-activity relationships (SAR) and help in the design of next-generation therapeutics with improved efficacy and safety profiles.

PropertyValueReference
IUPAC NameThis compound achemblock.com
CAS Number1478477-10-9 achemblock.com
Molecular FormulaC₆H₁₄N₂ achemblock.com
Molecular Weight114.19 g/mol achemblock.com

Properties

IUPAC Name

1-(aminomethyl)-N-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-6(5-7)3-2-4-6/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQTARUSRGFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Organic Transformations of 1 Aminomethyl N Methylcyclobutan 1 Amine

Nucleophilic Character of the Aminomethyl Group

The primary amine of the aminomethyl group (-CH₂NH₂) in 1-(aminomethyl)-N-methylcyclobutan-1-amine serves as a potent nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. This nucleophilicity is fundamental to many of its reactions, such as alkylation, acylation, and condensation reactions.

In reactions with alkyl halides or other alkylating agents, the primary amine can undergo substitution to form secondary or tertiary amines. Similarly, it can react with acyl halides or anhydrides to form amides. The coordination of the nitrogen atom to metal centers, such as zinc, can facilitate certain transformations, including radical-polar crossover additions where the aminomethyl group plays a crucial role in the reaction mechanism. beilstein-journals.org The synthesis of aminomethyl groups can be achieved through methods like the Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with an appropriate alkyl halide, followed by hydrazinolysis, highlighting the utility of the amine as a precursor. chemrxiv.org

Reactions Involving the N-Methylamine Functionality

The tertiary N-methylamine group exhibits distinct reactivity compared to the primary aminomethyl group. Lacking a proton on the nitrogen, it does not readily undergo acylation but can participate in other important transformations.

The N-methylamine functionality, being a tertiary amine, can act as a nucleophile to react with alkylating agents. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The process involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent, resulting in a positively charged nitrogen center.

One-pot N-alkylation methodologies, often catalyzed by metals like gold, can transform primary amines into secondary amines through a sequence of alcohol oxidation to an aldehyde, imine formation, and subsequent hydrogenation. d-nb.info While the N-methylamine of the target compound is already tertiary, further alkylation is a characteristic reaction.

Table 1: Representative N-Alkylation Reaction

ReactantReagentCatalystProduct Type
Tertiary Amine (R₃N)Alkyl Halide (R'-X)NoneQuaternary Ammonium Salt ([R₃NR']⁺X⁻)

The oxidation of the N-methylamine group can proceed through several pathways. The oxidation chemistry of methylamine (B109427) itself involves hydrogen abstraction by radicals, leading to the formation of various intermediates. dtu.dk In the context of this compound, oxidation could potentially lead to the formation of N-oxides or undergo demethylation. The specific products would depend on the oxidizing agent and reaction conditions employed. The oxidation of amines can also be a key step in dehydrogenative coupling reactions.

Transformations of the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), making it susceptible to reactions that relieve this strain. acs.org This inherent reactivity makes cyclobutane derivatives versatile intermediates in organic synthesis. researchgate.net

Common transformations of the cyclobutane ring include:

Ring-opening reactions: Under thermal, photochemical, or catalytic conditions (acidic, basic, or metal-catalyzed), the cyclobutane ring can cleave. researchgate.net For instance, Lewis acid-catalyzed ring-opening of bicyclobutanes with nucleophiles provides a pathway to substituted cyclobutanes. acs.org

Ring expansion: Rearrangement reactions can lead to the formation of larger, more stable rings like cyclopentanes. This can be achieved through various methods, including tandem Prins addition/ring expansion pathways. nih.gov

Ring contraction: It is also possible to synthesize cyclobutanes via the ring contraction of larger heterocyclic systems, such as pyrrolidines. chemistryviews.org

The specific substituents on the cyclobutane ring of this compound would influence the regioselectivity and stereoselectivity of these transformations. The presence of two amine groups at the same carbon atom (a quaternary center) makes this a particularly interesting substrate for studying rearrangement mechanisms. nih.gov

Coupling Reactions with Other Organic Compounds

The amine functionalities on this compound allow it to be used as a building block in various coupling reactions to construct more complex molecules. For example, cyclobutane β-amino acids, which are structurally related, are valuable in creating peptidomimetics. chemistryviews.org The primary amine group can readily form amide bonds with carboxylic acids, a cornerstone reaction in peptide synthesis and medicinal chemistry.

Tandem reactions, such as a base-catalyzed amidation followed by a Michael addition, have been developed for cyclobutene (B1205218) derivatives to create β-N-heterocyclic cyclobutane structures, demonstrating the utility of coupling strategies in functionalizing this ring system. chemistryviews.org

Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that forms bonds (e.g., C-C, C-N, N-N) through the formal removal of two hydrogen atoms, often facilitated by an oxidant. The amine groups in this compound make it a suitable candidate for CDC reactions.

N-N Coupling: The formation of N-N bonds via dehydrogenative coupling is challenging due to the high electronegativity of nitrogen. nih.gov However, metal-catalyzed methods (e.g., using copper) have been developed for the homocoupling of secondary amines to form hydrazines. nih.gov Hetero-coupling of different amine partners is also an area of active research. nih.gov

C-N Coupling: The primary amine could potentially couple with a C-H bond on another molecule.

C-C Coupling: The α-C-H bonds adjacent to the nitrogen atoms can be activated for CDC. For instance, electrochemical methods have been developed for the C(sp²)-C(sp³) cross-dehydrogenative coupling between N-heterocycles and the α-carbon of amines like N,N-dimethylanilines. nih.gov This suggests that the methyl group of the N-methylamine or the methylene (B1212753) group of the aminomethyl moiety could potentially participate in such C-H functionalization reactions.

Table 2: Potential Cross-Dehydrogenative Coupling Reactions

Coupling TypeBond FormedPotential Reactive Site on Target Molecule
N-N CouplingN-NPrimary Amine (-NH₂)
C-C CouplingC-Cα-C-H of N-Methyl or Aminomethyl group

Spectroscopic and Structural Characterization of Cyclobutane Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules, including the configuration and conformation of substituted cyclobutanes. The chemical shifts (δ), spin-spin coupling constants (J), and nuclear Overhauser effects (NOE) provide detailed information about the electronic environment and spatial arrangement of atoms.

For "1-(aminomethyl)-N-methylcyclobutan-1-amine," the presence of a quaternary carbon (C1) bonded to two different amine functionalities and two methylene (B1212753) groups of the ring simplifies some aspects of the spectrum while introducing complexity elsewhere. The cyclobutane (B1203170) ring itself is not planar and undergoes a rapid ring-puckering motion, which can average the chemical shifts of the axial and equatorial protons. nih.gov

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on the N-methyl group, the aminomethyl group, and the cyclobutane ring. Based on data for cyclobutylamine (B51885), the ring protons are expected to appear as complex multiplets in the range of 1.5-2.5 ppm. chemicalbook.com The protons of the aminomethyl (-CH₂NH₂) group would likely appear as a singlet, deshielded by the adjacent nitrogen and quaternary carbon. The N-methyl (–NHCH₃) proton signal would also be a singlet, with a chemical shift influenced by the secondary amine environment. The protons on the nitrogen atoms (NH and NH₂) would appear as broad singlets and their chemical shift can be variable.

Proton GroupPredicted Chemical Shift (ppm)Expected MultiplicityNotes
Cyclobutane Ring Protons (-CH₂-)1.6 - 2.5MultipletComplex pattern due to geminal and vicinal coupling in a puckered ring. Based on cyclobutylamine data. chemicalbook.com
Aminomethyl Protons (-CH₂NH₂)~2.6 - 3.0SingletExpected to be downfield due to proximity to the C1 quaternary carbon and nitrogen.
N-Methyl Protons (-NHCH₃)~2.3 - 2.6SingletTypical range for an N-methyl group in an aliphatic amine.
Amine Protons (-NH, -NH₂)0.5 - 3.5Broad SingletChemical shift is concentration and solvent dependent; will exchange with D₂O.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide key information about the carbon skeleton. The most distinct signal will be the quaternary carbon (C1) at the junction of the two amine groups, which is expected to be significantly downfield. The carbons of the cyclobutane ring will also show characteristic shifts. For the parent cyclobutylamine, the carbon bearing the amino group (C1) appears around 50.8 ppm, the adjacent carbons (C2/C4) at approximately 31.7 ppm, and the C3 carbon at 14.8 ppm. For "this compound," the C1 carbon would be further deshielded. The N-methyl carbon and the aminomethyl carbon will also have characteristic chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)Notes
Quaternary Carbon (C1)55 - 65Substituted with two nitrogen-containing groups, causing a significant downfield shift.
Cyclobutane Ring Carbons (C2/C4)~30 - 35Based on data for cyclobutylamine (31.7 ppm). chemicalbook.com
Cyclobutane Ring Carbon (C3)~15 - 20Expected to be the most upfield ring carbon. Based on cyclobutylamine (14.8 ppm). chemicalbook.com
Aminomethyl Carbon (-CH₂NH₂)~40 - 50Typical range for an aminomethyl group attached to a quaternary carbon.
N-Methyl Carbon (-NHCH₃)~30 - 40Typical range for an N-methyl group in a secondary aliphatic amine.

Other Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of "this compound" would exhibit characteristic absorption bands for its primary and secondary amine groups.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The secondary amine (-NH) group will show a single, weaker band in the same region.

N-H Bending: A primary amine N-H bending (scissoring) vibration typically appears in the 1580-1650 cm⁻¹ range.

C-N Stretching: The stretching vibrations for the C-N bonds of aliphatic amines are found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

C-H Stretching: Absorptions for C-H stretching in the cyclobutane ring will be observed just below 3000 cm⁻¹.

Vibrational ModeExpected Absorption Range (cm⁻¹)Functional Group
N-H Stretch (asymmetric & symmetric)3300 - 3500Primary Amine (-NH₂)
N-H Stretch3300 - 3500 (weak)Secondary Amine (-NH)
C-H Stretch (sp³ hybridized)2850 - 2960Cyclobutane & Methyl/Methylene
N-H Bend (scissoring)1580 - 1650Primary Amine (-NH₂)
C-N Stretch1020 - 1250Aliphatic Amines

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. According to the nitrogen rule, a molecule with an even number of nitrogen atoms, such as "this compound," will have an even nominal molecular weight (114.19 g/mol ).

The primary fragmentation pathway for cyclic amines is typically initiated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this molecule, α-cleavage would involve the cleavage of the cyclobutane ring. The base peak in the mass spectrum of cyclobutylamine is at m/z 43, resulting from the loss of ethylene (B1197577) (C₂H₄) and a hydrogen radical. A similar fragmentation pattern might be expected for the target compound, although the substitution at C1 will lead to different fragment ions.

Key fragmentation pathways could include:

Computational Chemistry and Theoretical Studies on 1 Aminomethyl N Methylcyclobutan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Attached to one of the carbon atoms of the cyclobutane (B1203170) ring are both an aminomethyl group (-CH2NH2) and an N-methylamino group (-NHCH3). The presence of these two functional groups with rotatable bonds adds to the conformational complexity of the molecule. Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), would be suitable for determining the optimized geometry, bond lengths, bond angles, and dihedral angles of the most stable conformers.

A systematic conformational search would be necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. The interplay of steric hindrance between the aminomethyl and N-methylamino groups, as well as potential intramolecular hydrogen bonding, would significantly influence the preferred conformation.

Table 1: Predicted Structural Parameters of 1-(aminomethyl)-N-methylcyclobutan-1-amine (Illustrative) This table is illustrative and based on general principles of computational chemistry, as specific research data for this compound was not found.

Parameter Predicted Value Range Computational Method
C-C (cyclobutane) Bond Length 1.54 - 1.56 Å DFT/B3LYP/6-31G(d)
C-N Bond Length 1.46 - 1.48 Å DFT/B3LYP/6-31G(d)
Cyclobutane Puckering Angle 20° - 35° DFT/B3LYP/6-31G(d)
Dihedral Angle (H2N-C-C-NHCH3) Varies with conformer DFT/B3LYP/6-31G(d)

Reaction Mechanism Studies and Transition State Analysis

Specific reaction mechanism studies and transition state analyses for this compound are not documented in the available scientific literature. Theoretical investigations in this area would likely focus on reactions involving the two amine functional groups, which are the primary sites of reactivity.

For instance, the nucleophilic substitution reactions of the primary and secondary amine groups could be computationally modeled. Such studies would involve identifying the transition state structures for reactions with various electrophiles. The activation energy barriers for these reactions could be calculated to predict the reaction rates. The activation strain model is a relevant theoretical framework for analyzing reaction barriers, partitioning the activation energy into the strain energy of the reactants and the interaction energy between them.

Furthermore, the role of the cyclobutane ring in influencing the reactivity of the amine groups could be a subject of investigation. Ring strain and the specific conformational arrangement of the functional groups could impact the accessibility of the lone pairs on the nitrogen atoms and, consequently, the reaction pathways and transition state geometries.

Prediction of Reactivity and Selectivity

While specific predictive studies on the reactivity and selectivity of this compound are not available, computational methods can provide valuable insights. The reactivity of the two distinct amine groups—a primary amine in the aminomethyl group and a secondary amine in the N-methylamino group—is expected to differ.

Computational approaches can be employed to predict the nucleophilicity of each nitrogen atom. This can be achieved by calculating various electronic properties, such as the energies of the highest occupied molecular orbitals (HOMO) localized on the nitrogen atoms, and by analyzing the molecular electrostatic potential (MEP) to identify regions of high electron density. Generally, primary amines are less sterically hindered than secondary amines, which could influence their reactivity towards bulky electrophiles.

Selectivity in reactions involving this compound would be a key aspect to explore computationally. For example, in a reaction with a limiting amount of an electrophile, theoretical calculations could predict whether the primary or the secondary amine would react preferentially. This prediction would be based on a comparison of the activation energy barriers for the two possible reaction pathways. Factors such as steric hindrance, electronic effects, and the potential for intramolecular catalysis or inhibition would be crucial in determining the selectivity.

Mechanistic Investigations of Reactions Involving Cyclobutane Amines

Elucidation of Reaction Pathways

The reaction pathways of cyclobutane (B1203170) amines are often governed by the inherent ring strain of the cyclobutane moiety and the electronic properties of the amine functional groups. Mechanistic studies have explored various transformations, including C-H amination, cycloadditions, and ring-opening reactions.

One significant area of investigation is the intramolecular C-H amination of cyclobutane derivatives. Studies on polyoxygenated cyclobutanes have shown that the reactivity of cyclobutane C-H bonds towards catalytic C-H amination can be modest, and the regioselectivity is influenced by the electronic nature of substituents on the ring. For instance, the presence of electron-withdrawing groups can deactivate certain C-H bonds, directing the amination to other positions. rsc.org The mechanism often involves the formation of a rhodium nitrene intermediate which then inserts into a C-H bond. rsc.org While these studies were not performed specifically on 1-(aminomethyl)-N-methylcyclobutan-1-amine, the principles of C-H bond activation and the influence of electronic effects are applicable to understanding its potential reaction pathways.

Another important reaction pathway involves the interaction of strained bicyclo[1.1.0]butane (BCB) derivatives with amines, which provides a route to α-cyclobutyl amines. A proposed catalytic pathway involves a photoinduced electron transfer from an amine substrate to a photoredox catalyst, generating a radical cation. nih.gov Subsequent deprotonation of a C-H bond alpha to the nitrogen leads to an α-amino radical species. nih.gov This radical intermediate can then add to a strained C-C σ-bond of a bicyclobutane derivative, ultimately yielding an α-cyclobutylamine product after a single-electron reduction and protonation. nih.gov This photoredox mechanism operates in a redox- and proton-neutral manner. nih.gov

Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with triazinanes offer divergent pathways to cyclobutyl amines. Mechanistic studies suggest that the reaction pathway is dependent on the nature of the substituent on the bicyclobutane. For example, the reaction of BCB ketones is proposed to follow a stepwise (2+2+3) cycloaddition, whereas BCB esters are believed to involve a carbocation intermediate. chemrxiv.org These distinct activation modes of the bicyclobutane core by the Lewis acid lead to different product outcomes. chemrxiv.org

The table below summarizes key mechanistic findings for reactions involving cyclobutane amine derivatives.

Reaction TypeKey Mechanistic FeatureInfluencing Factors
Catalytic C-H AminationFormation of a rhodium nitrene intermediate.Electronic properties of substituents on the cyclobutane ring. rsc.org
Photoredox AlkylationGeneration of an α-amino radical via photoinduced electron transfer. nih.govPresence of a suitable photoredox catalyst and a strained bicyclobutane derivative. nih.gov
Lewis Acid-Catalyzed CycloadditionStepwise (2+2+3) cycloaddition or formation of a carbocation intermediate. chemrxiv.orgNature of the substituent on the bicyclo[1.1.0]butane precursor and the choice of Lewis acid. chemrxiv.org

Role of Cyclobutane Amine Intermediates in Catalytic Cycles

Cyclobutane derivatives, including those containing amine functionalities, can play a crucial role as intermediates in various catalytic cycles. One of the most well-documented examples is the formation of metallacyclobutane intermediates in olefin metathesis reactions.

The Chauvin mechanism for olefin metathesis, catalyzed by molybdenum imido alkylidene complexes, proceeds through a catalytic cycle involving a four-membered metallacyclobutane intermediate. wikipedia.org The cycle begins with the coordination of an olefin to the metal center, followed by a [2+2] cycloaddition between the metal alkylidene and the olefin to form the metallacyclobutane ring. wikipedia.org This key intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and regenerate a new metal alkylidene species, thus propagating the catalytic cycle. wikipedia.org The existence of these metallacyclobutane intermediates has been supported by experimental isolation, spectroscopic observation, and computational studies. wikipedia.org While this example does not directly involve a pre-formed cyclobutane amine, it highlights the fundamental role of the cyclobutane ring structure as a transient species in a major catalytic process.

In the context of C-H functionalization, α-amino radical intermediates derived from amines can be considered transient species in catalytic cycles that form cyclobutane-containing products. nih.gov In the photoredox-catalyzed reaction of aniline derivatives with bicyclobutanes, the α-amino radical is a key intermediate within the catalytic cycle that leads to the formation of the α-cyclobutyl N-alkylaniline product. nih.gov

The following table outlines the role of cyclobutane-containing intermediates in selected catalytic cycles.

Catalytic CycleIntermediateRole of Intermediate
Olefin Metathesis (Chauvin Mechanism)MetallacyclobutaneKey species formed by [2+2] cycloaddition; its fragmentation leads to product formation and catalyst regeneration. wikipedia.org
Photoredox-Catalyzed C-H Cyclobutylationα-Amino RadicalAdds to a strained bicyclobutane to form a new C-C bond, leading to the cyclobutylated product. nih.gov

Acid-Catalyzed Processes in Cyclobutane Amine Chemistry

Acid catalysis can significantly influence the reactivity of cyclobutane amines, promoting rearrangements and other transformations. The inherent strain of the cyclobutane ring can be exploited in acid-catalyzed processes to drive reactions.

For cyclobutane derivatives containing a carboxylic acid and an aminomethyl group, acid-catalyzed ring expansion is a potential reaction pathway. Under acidic conditions, the strain of the cyclobutane ring can facilitate rearrangements to form larger, more stable ring systems. The protonation of the amine or carbonyl group can initiate these processes.

The formation of hydrochloride salts of cyclobutane amines is a common acid-base reaction that improves the compound's stability and water solubility for handling and purification. While not a catalytic process in the traditional sense, the use of acid is essential for this transformation.

The table below provides examples of acid-catalyzed processes relevant to cyclobutane amine chemistry.

ProcessRole of AcidOutcome
Ring ExpansionPromotes strain-driven rearrangements. Formation of larger, more stable ring systems.
Ring OpeningCatalyzes the cleavage of an aminal moiety. chemrxiv.orgSynthesis of cis-cyclobutyl diamines. chemrxiv.org
Salt FormationProtonates the amine group.Forms a stable and water-soluble hydrochloride salt.

Applications of 1 Aminomethyl N Methylcyclobutan 1 Amine in Advanced Chemical Research

Role as a Chemical Building Block in Complex Organic Synthesis

Amines are fundamental building blocks in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The presence of the N-methyl group in 1-(aminomethyl)-N-methylcyclobutan-1-amine is particularly significant as this functional group plays a crucial role in various biological processes. The methylation of drug candidates can enhance their activity by altering solubility, conformation, and metabolic stability. researchgate.net

Cyclobutane (B1203170) diamines, such as this compound, are considered promising and sterically constrained building blocks in the field of drug discovery. ijrpr.com Their rigid structure is advantageous in medicinal chemistry for the design of molecules with specific three-dimensional conformations, which is often critical for biological activity. The synthesis of complex organic molecules often leverages such building blocks to introduce specific spatial arrangements of functional groups. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. The strained four-membered ring of the cyclobutane moiety can influence the reactivity and conformation of the resulting larger molecules.

Intermediates in the Preparation of Specialty Chemicals and Materials

The dual amine functionality of this compound allows it to act as a versatile intermediate in the synthesis of specialty chemicals and advanced materials. Amines are widely used in the production of polymers, catalysts, and functional materials for applications in electronics, energy storage, and biomedical engineering. evitachem.com The design and fabrication of multifunctional materials, such as stimuli-responsive polymers and self-healing materials, have garnered considerable interest. evitachem.com

The presence of both a primary and a secondary amine allows for differential reactivity, enabling the stepwise construction of more complex structures. For instance, one amine group can be protected while the other is reacted, followed by deprotection and further functionalization. This differential reactivity is a key feature for an intermediate in multi-step syntheses. Cyclobutane derivatives are known to be valuable in synthetic organic chemistry due to their ring strain and distinct reactivity patterns. sciencedaily.com While specific industrial-scale applications of this compound as an intermediate are not widely reported, its properties suggest potential for use in the creation of novel polymers with unique thermal and mechanical properties, or as a precursor for the synthesis of specialized ligands for catalysis.

Design of Ligands in Coordination Chemistry

The field of coordination chemistry extensively utilizes diamine ligands for the synthesis of metal complexes with diverse applications, including catalysis and medicine. nih.gov The two nitrogen atoms of this compound can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring.

Platinum-based anticancer drugs are a cornerstone of chemotherapy. A significant area of research involves the modification of the diamine ligand in platinum complexes to improve efficacy and reduce side effects. Cyclobutane-containing diamines have been investigated as ligands in this context. For example, lobaplatin, a platinum(II) complex, incorporates a [1R,2R-2-(aminomethyl)cyclobutyl]methanamine ligand and is approved for the treatment of various cancers in China. It has shown effectiveness against tumor cells that are resistant to cisplatin (B142131).

The design of such complexes is based on the principle that the diamine ligand acts as the "carrier" or "spectator" ligand, which remains coordinated to the platinum center while the "leaving" groups are displaced, allowing the platinum to bind to DNA and induce apoptosis in cancer cells. The structure of the carrier ligand significantly influences the drug's activity, toxicity, and resistance profile. Although specific platinum complexes of this compound are not prominently featured in the literature, the success of related cyclobutane diamine ligands underscores the potential of this compound in the design of novel metal-based therapeutic agents.

The table below summarizes key platinum complexes with diamine ligands, highlighting the importance of the ligand structure.

Complex Name Diamine Ligand Key Application/Significance
CisplatinTwo ammine ligandsBroad-spectrum anticancer drug
Oxaliplatin(1R,2R)-Cyclohexane-1,2-diamineTreatment of colorectal cancer, overcomes cisplatin resistance
Lobaplatin[1R,2R-2-(aminomethyl)cyclobutyl]methanamineTreatment of breast, leukemia, and lung cancers

The stereochemistry of the diamine ligand is a critical factor in the design of metal complexes, particularly for applications where chirality is important, such as in asymmetric catalysis and pharmacology. The puckered nature of the cyclobutane ring in this compound introduces specific conformational constraints. ijrpr.com The substituents on the cyclobutane ring can adopt different spatial arrangements, which can influence the geometry and stability of the resulting metal complex.

Stability and Degradation Pathways of Cyclobutane Amines

Understanding Degradation Products and Pathways

The degradation of 1-(aminomethyl)-N-methylcyclobutan-1-amine can be anticipated to proceed through several pathways, primarily involving its amine functionalities.

Oxidative Degradation: This is a common degradation pathway for aliphatic amines. ntnu.nopharmaceutical-journal.com The presence of both primary and secondary amine groups in the molecule suggests multiple potential oxidation products.

N-Oxidation: The secondary amine is susceptible to oxidation to form an N-oxide. nih.govresearchgate.net

Dealkylation: Oxidative N-dealkylation of the N-methyl group could occur, potentially yielding 1-(aminomethyl)cyclobutan-1-amine and formaldehyde (B43269). nih.govresearchgate.net

Oxidation of Primary Amine: The primary amine can be oxidized to form corresponding nitrosoalkane and nitroalkane derivatives. nih.govresearchgate.net

Ring Opening: The inherent strain of the cyclobutane (B1203170) ring might make it susceptible to oxidative cleavage under harsh conditions, leading to a variety of linear degradation products.

Hydrolytic Degradation: While amines are generally more resistant to hydrolysis than esters or amides, their stability can be highly dependent on pH. pharmaceutical-journal.com Under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. Acidic conditions, in particular, have been shown to promote the rapid hydrolysis of some amino compounds. nih.gov

The following table summarizes potential degradation products based on theoretical pathways.

Degradation PathwayPotential Degradant NameMolecular Formula of Degradant
N-OxidationThis compound N-oxideC₆H₁₄N₂O
N-Dealkylation1-(aminomethyl)cyclobutan-1-amineC₅H₁₂N₂
N-DealkylationFormaldehydeCH₂O
C-N Bond CleavageMethylamine (B109427)CH₃NH₂

Stability Studies under Stress Conditions (e.g., Acidic, Alkaline, Oxidative, Photolytic)

Forced degradation studies are conducted under conditions more severe than standard accelerated stability testing to identify likely degradation pathways. medcraveonline.com International Council for Harmonisation (ICH) guidelines recommend exposing the compound to stress conditions like acid, base, oxidation, light, and heat. rjptonline.orgmedcraveonline.com A target degradation of 10-30% is often sought to ensure that secondary degradation products are not generated in significant amounts. openaccessjournals.com

Acidic and Alkaline Hydrolysis: The compound would be subjected to acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions at elevated temperatures. rjptonline.org While aliphatic amines are often stable, the strained cyclobutane ring and the specific molecular structure could show susceptibility. Studies on other amino compounds have shown that they can be unstable in acidic media while remaining robust in neutral or basic conditions. nih.gov

Oxidative Conditions: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) is a standard method for inducing oxidative degradation. medcraveonline.com For an aliphatic amine like this compound, this condition is expected to generate several degradants, primarily through reactions at the nitrogen atoms. nih.govresearchgate.net Primary and tertiary amines have been noted to possess good oxidative stability in some contexts, while secondary amines can be less stable. acs.org

Photolytic Conditions: Photostability testing involves exposing the compound to a combination of visible and UV light to determine if it is light-sensitive. medcraveonline.com

The expected stability profile under various stress conditions is outlined in the table below.

Stress ConditionTypical Reagent/ParametersExpected Stability Profile for this compound
Acid Hydrolysis0.1 M HCl, HeatPotential for degradation; amines can be susceptible to acid-catalyzed hydrolysis. nih.gov
Alkaline Hydrolysis0.1 M NaOH, HeatLikely to be more stable than under acidic conditions, though degradation is possible. nih.gov
Oxidation3-30% H₂O₂, Room Temperature or HeatExpected to degrade, forming N-oxides and dealkylated products. ntnu.nonih.govresearchgate.net
PhotolyticExposure to UV/Visible light (e.g., 1.2 million lux hours)Stability is compound-specific and must be determined experimentally.
Thermal (Dry Heat)High Temperature (e.g., >50°C)Potential for degradation, possibly through ring strain relief or other thermal reactions.

Methodologies for Characterizing Degradation Products

The characterization of degradation products is a critical step in stability studies. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating the parent compound from its degradation products. openaccessjournals.com A stability-indicating method is one that can resolve all potential degradants from the main compound and from each other. Reverse-phase HPLC (RP-HPLC) is commonly used for this purpose. pharmtech.com

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying degradation products. pharmtech.com By determining the mass-to-charge ratio of the unknown peaks, it provides the molecular weight of the degradants, which is crucial for proposing their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a significant degradation product, it may be necessary to isolate the impurity and analyze it using NMR.

The following table summarizes the primary analytical methods used in degradation studies.

MethodologyPurpose
High-Performance Liquid Chromatography (HPLC)To separate the parent drug from its degradation products and quantify them. openaccessjournals.com
UV-Vis Spectroscopy (as HPLC detector)To detect and quantify compounds that contain a chromophore.
Mass Spectrometry (MS)To determine the molecular weight of degradation products and aid in structure elucidation. pharmtech.com
Nuclear Magnetic Resonance (NMR)To provide detailed structural information for the definitive identification of isolated degradants.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(aminomethyl)-N-methylcyclobutan-1-amine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of inhalation, immediately move to fresh air and seek medical attention. For skin/eye exposure, rinse with water for ≥15 minutes and consult a physician. Store the compound in a cool, ventilated area away from oxidizing agents. Maintain a safety data sheet (SDS) on-site, as per OSHA guidelines .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural confirmation of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify methylamine (-NCH3_3) protons (δ ~2.2 ppm) and aminomethyl (-CH2_2NH2_2) protons (δ ~1.5–2.0 ppm). IR spectroscopy should confirm N-H stretches (3300–3500 cm1^{-1}) and cyclobutane ring C-C vibrations (800–1000 cm^{-1). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+ at m/z 100.1600. Calibrate instruments using certified reference standards .

Q. What are effective separation techniques for isolating this compound from complex mixtures?

  • Methodological Answer : Employ liquid-liquid extraction (LLE) with dichloromethane/water (pH 10–12) to isolate the amine. For purification, use fractional distillation under reduced pressure (BP ~120–130°C at 10 mmHg) or column chromatography with silica gel and a methanol/ethyl acetate gradient. Monitor purity via TLC (Rf ~0.4 in 9:1 CH2_2Cl2_2:MeOH) .

Advanced Research Questions

Q. What factorial design approaches are appropriate for optimizing reaction parameters in the synthesis of this compound?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hours). Use ANOVA to identify significant factors (e.g., temperature has a p-value <0.05). Central composite design (CCD) can optimize yield by balancing cyclization efficiency and byproduct formation. Software tools like Minitab or JMP facilitate response surface modeling .

Q. How can computational modeling predict the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to calculate ΔfH°gas (enthalpy of formation) and bond dissociation energies (BDEs) for the cyclobutane ring. Molecular dynamics (MD) simulations at 298–500 K assess conformational stability. Validate predictions against experimental DSC data (TGA for decomposition onset) .

Q. What strategies mitigate the risk of N-nitrosamine formation in derivatives of this compound?

  • Methodological Answer : Avoid nitrosating agents (e.g., nitrites, NOx) during synthesis. Implement LC-MS/MS monitoring with a limit of detection (LOD) ≤1 ppb for nitrosamines. Use scavengers like ascorbic acid or α-tocopherol to quench reactive nitrogen species. Conduct forced degradation studies under acidic/oxidizing conditions to identify vulnerable intermediates .

Q. How do steric effects of the cyclobutane ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The strained cyclobutane ring (≈90° bond angles) increases torsional strain, reducing nucleophilic attack at the amine site. Compare reaction rates with acyclic analogs using kinetic studies (e.g., pseudo-first-order conditions). X-ray crystallography or DFT-optimized structures reveal steric hindrance from the methylaminomethyl substituent. Steric maps generated via Molecular Operating Environment (MOE) software quantify spatial constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.